N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
Overview
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine, otherwise known as BMFP, is a heterocyclic amine compound that has been studied extensively in recent years. It is a synthetic compound with various applications in different scientific fields, including biochemistry, pharmacology, and analytical chemistry. This compound has been proven to have unique properties that make it useful in a wide range of experiments and applications.
Scientific Research Applications
Chemical Reactions and Synthesis
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine and related compounds can be involved in various chemical reactions, including amination processes. For instance, the action of potassium amide on different N-oxides, including bromopyridine N-oxides, indicates that these compounds can participate in SNAr2 (= AE) reactions, forming amino compounds (Martens & Hertog, 2010).
- In the synthesis of certain biologically active compounds, intermediates like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which bears structural similarity to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine, play a crucial role. This compound was synthesized through multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Biological Activities
- Certain derivatives of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine demonstrate biological activities. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds show significant herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
- In the realm of pharmaceutical research, compounds structurally related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine are explored for their potential as anticancer agents. For example, novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and demonstrated significant cytotoxicity against human cancer cell lines (Vinayak et al., 2017).
properties
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKULYMEYFCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.